molecular formula C7H6F4N2 B109297 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 179062-06-7

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B109297
M. Wt: 194.13 g/mol
InChI Key: WMKGEQCSIZQIEK-UHFFFAOYSA-N
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Description

“4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6F4N2 . It is also known as "4-(trifluoromethyl)-1,2-benzenediamine" .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours yields a mixture that includes "4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine" .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” can be represented by the InChI code 1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 . The compound has a molecular weight of 194.13 g/mol .


Physical And Chemical Properties Analysis

“4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of Trifluoromethylbenzoic Acid

    • “1,3,5-tris(trifluoromethyl)benzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, can be used as a starting material in the synthesis of “2,4,6-tris(trifluoromethyl)benzoic acid” by reacting with n-butyllithium and carbon dioxide .
  • Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

    • Trifluoromethyl-substituted 1,2,4-triazoles, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
  • Synthesis of Biologically Active Fused Heterocycles

    • “1,5-Difluoro-2,4-dinitrobenzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, has been used to prepare several biologically active fused heterocycles . These include phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles . These compounds show interesting hydrogen bonding and π–π interactions in both solution and the solid state .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Trifluoromethyl group-containing drugs have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence

    • “1,4-Bis(trifluoromethyl)benzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
  • Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

    • “1,3,5-tris(trifluoromethyl)benzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, can be used as a starting material in the synthesis of “2,4,6-tris(trifluoromethyl)benzoic acid” by reacting with n-butyllithium and carbon dioxide .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKGEQCSIZQIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379040
Record name 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

179062-06-7
Record name 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179062-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-fluoro-4-nitrobenzotrifluoride (328 mg, 1.45 mmol) and 10% Pd/C (50 mg) in ethanol (15 mL) was hydrogenated for 2 h at 25° C. under 25 psi H2. The catalyst was removed by filtration with celite and the solvent was removed by rota-evaporation to give 270 mg of 3,4-diamino-6-fluorobenzotrifluoride (95%) as a brown solid. 1H NMR (CDCl3): δ3.432 (br, 4H), 6.469 (d, 1H, J=8.4 Hz); 6.860 (d, 1H, J=6.6 Hz).
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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